molecular formula C29H34BrNO2 B1683725 Umeclidinium bromide CAS No. 869113-09-7

Umeclidinium bromide

Cat. No. B1683725
Key on ui cas rn: 869113-09-7
M. Wt: 508.5 g/mol
InChI Key: PEJHHXHHNGORMP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273001B2

Procedure details

A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (31.7 kg) and benzyl 2-bromoethyl ether (25.7 kg) in n-propanol (257.5 kg) was refluxed for 13 hours. The solution was cooled to 50-55° C. over not less than an hour and stirred for 40 minutes to induce crystallisation. The slurry was cooled to 17-23° C. over not less than 1 hour and stirred for 60 minutes. The slurry was then cooled to 0-5° C. over not less than 1 hour and aged for 2 hours. The product was filtered and washed twice with n-propanol (34.8 kg and 33.8 kg). Drying under vacuum at 50° C. gave a white solid (47.95 kg, 87%).
Quantity
31.7 kg
Type
reactant
Reaction Step One
Quantity
25.7 kg
Type
reactant
Reaction Step One
Quantity
257.5 kg
Type
solvent
Reaction Step One
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][C:4]([C:9]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[OH:10])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[Br:23][CH2:24][CH2:25][O:26][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(O)CC>[Br-:23].[OH:10][C:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:4]12[CH2:5][CH2:6][N+:1]([CH2:24][CH2:25][O:26][CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)([CH2:2][CH2:3]1)[CH2:8][CH2:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
31.7 kg
Type
reactant
Smiles
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
25.7 kg
Type
reactant
Smiles
BrCCOCC1=CC=CC=C1
Name
Quantity
257.5 kg
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 17-23° C. over not less than 1 hour
STIRRING
Type
STIRRING
Details
stirred for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then cooled to 0-5° C. over not less than 1 hour and aged for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed twice with n-propanol (34.8 kg and 33.8 kg)
CUSTOM
Type
CUSTOM
Details
Drying under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[Br-].OC(C12CC[N+](CC1)(CC2)CCOCC2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 47.95 kg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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